
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated that derivatives of quinazolinone, similar in structure to 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, possess significant antimicrobial properties. For instance, a study synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding compounds with good activity compared to standard drugs (Patel & Shaikh, 2011). Another investigation produced novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, also showing promising antimicrobial effects, with some compounds exhibiting higher antifungal than antibacterial activity (Yurttaş et al., 2020).
Antitumor Activities
Quinazolinone derivatives have also been investigated for their potential antitumor properties. A notable study designed and synthesized quinazolinyl acetamides, which were evaluated for their analgesic, anti-inflammatory, and antitumor activities, demonstrating promising results (Alagarsamy et al., 2015). Another research focused on novel 3-benzyl-substituted-4(3H)-quinazolinones, showing significant broad-spectrum antitumor activity and nearly 1.5–3.0-fold more potency compared with the positive control 5-FU (Al-Suwaidan et al., 2016).
Anticonvulsant Activities
In the realm of neurological disorders, some derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. A study developed a series of these derivatives, which were promising for experimental studies of anticonvulsant activity based on molecular docking and in vivo results. The leader compound improved all experimental convulsive syndrome rates in mice without motor coordination impairment, suggesting a potential new treatment avenue for convulsive disorders (El Kayal et al., 2019).
Molecular Docking Studies
Further, molecular docking studies have been employed to understand the interaction of quinazolinone derivatives with biological targets. One study conducted DFT and experimental investigations on vibrational spectroscopy and molecular docking studies of a quinazolinone derivative, revealing its potential inhibitory activity against BRCA2 complex, which is significant for cancer research (El-Azab et al., 2016).
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-21-17(11-28-12)13-5-4-6-14(9-13)22-18(25)10-24-19(26)15-7-2-3-8-16(15)23-20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSKHHSOCXPZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


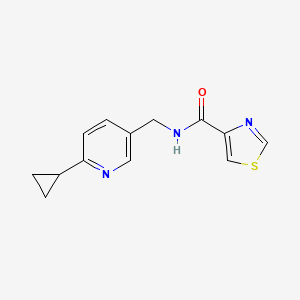
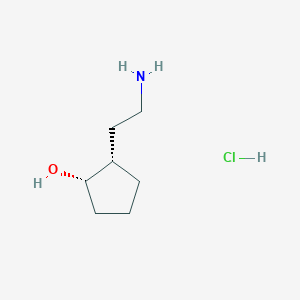
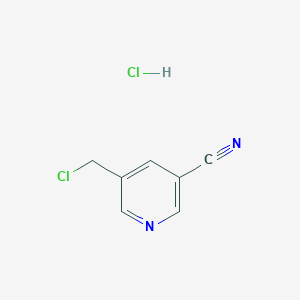


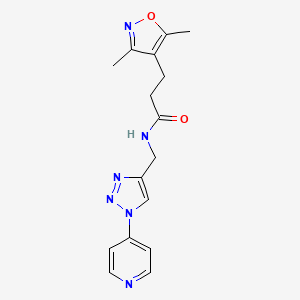
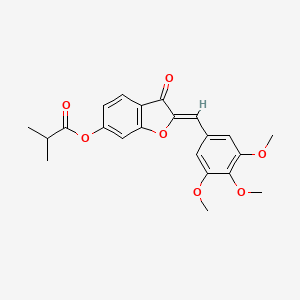

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)
![2-Methyl-6-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2720068.png)
![N-(3,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2720070.png)